N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-6-4-7-13(2)17(12)20-18(22)15-8-5-9-16(10-15)21-19(23)14(3)11-26(21,24)25/h4-10,14H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXSSJNAFPKDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 372.4 g/mol
- CAS Number : 919633-69-5
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that compounds related to thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
2. Antidiabetic Potential
Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their role in managing type 2 diabetes. They function as agonists for peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and insulin sensitivity.
Research has demonstrated that compounds similar to this compound can lower blood glucose levels effectively in diabetic models by enhancing insulin sensitivity and reducing inflammation .
3. Anti-inflammatory Effects
Thiazolidine derivatives have also shown promise in exhibiting anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is particularly relevant in conditions characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and glucose metabolism.
- Receptor Modulation : By acting on PPARs, it modulates gene expression related to lipid and glucose metabolism.
Case Studies
A recent study investigated the effects of thiazolidine derivatives on diabetic rats. The results indicated that administration of these compounds led to:
- A significant reduction in fasting blood glucose levels.
- Improvement in lipid profiles.
These outcomes highlight the therapeutic potential of thiazolidine derivatives in managing diabetes and related metabolic disorders .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-(2,6-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide exhibit significant antimicrobial properties. These compounds are being studied for their potential use as antibiotics against resistant bacterial strains. For example, thiazolidinone derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis.
Anticancer Properties
The compound's thiazolidinone moiety is of particular interest in cancer research. Studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Preliminary data suggests that this compound may enhance the effectiveness of existing chemotherapeutic agents.
Anti-inflammatory Effects
There is ongoing research into the anti-inflammatory properties of this compound. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of diseases such as arthritis and colitis. The potential for developing new anti-inflammatory drugs from this class of compounds is promising.
Pharmacology
Mechanism of Action
The pharmacological profile of this compound suggests multiple mechanisms of action. These include the inhibition of specific enzymes involved in metabolic pathways and the modulation of receptor activity related to pain and inflammation.
Drug Development
This compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases. Its unique thiazolidine structure allows for modifications that can enhance potency and selectivity for biological targets.
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The compound can act as a monomer or cross-linking agent in creating novel materials with desirable mechanical properties.
Nanotechnology Applications
Research is being conducted on the incorporation of this compound into nanomaterials for drug delivery systems. The ability to modify its structure could lead to enhanced solubility and bioavailability of drugs encapsulated within nanocarriers.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated efficacy against MRSA strains; potential as a new antibiotic agent. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; synergistic effects with doxorubicin observed. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammation markers in animal models; potential for treating chronic inflammatory diseases. |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|
| Target Compound | 2.8 | 6 | 4 |
| Metalaxyl | 1.9 | 5 | 7 |
| 4-Nitro-N-(2,6-dimethylphenyl)benzamide | 3.1 | 4 | 3 |
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound can be synthesized via condensation reactions involving substituted benzamides and thiazolidinone precursors. A typical approach involves refluxing intermediates like 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine derivatives with 3-carboxybenzamide analogs in ethanol or dichloromethane, using glacial acetic acid as a catalyst. Purification often employs vacuum filtration and washing with solvents like methanol or ethyl acetate .
Q. What spectroscopic and chromatographic methods are used for characterization?
Post-synthesis characterization includes:
- ¹H/¹³C-NMR : To confirm proton environments and carbon frameworks (referenced to DMSO-d₆ or CDCl₃) .
- FTIR-ATR : For identifying functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- HRMS (ESI) : To verify molecular ion peaks and isotopic patterns .
- TLC : For monitoring reaction progress using dichloromethane/hexane solvent systems .
Q. How is the crystal structure determined and validated?
Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The structure is validated using R-factors and residual electron density maps .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for acyl chloride intermediates .
- Catalyst tuning : Substoichiometric p-toluenesulfonic acid improves condensation efficiency .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol removes byproducts .
Q. How to resolve discrepancies in NMR or mass spectrometry data?
- Dynamic effects : Use variable-temperature NMR to detect tautomerism or rotational barriers .
- Isotopic labeling : Introduce deuterated analogs to confirm peak assignments .
- Complementary techniques : Cross-validate with IR and HRMS to distinguish isomers .
Q. What computational methods support structural and electronic analysis?
- DFT calculations : Optimize geometry using Gaussian or ORCA to compare with SCXRD bond lengths/angles .
- Docking studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
- Frontier orbital analysis : Predict reactivity via HOMO-LUMO gaps using software like GAMESS .
Q. How is biological activity assessed in preclinical studies?
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) via MTT assays .
- Enzyme inhibition : Evaluate COX-2 or kinase inhibition using fluorometric kits .
- ADMET profiling : Use Caco-2 cells for permeability and microsomal stability tests .
Q. How to address regioselectivity challenges in heterocyclic ring formation?
- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to steer cyclization .
- Microwave-assisted synthesis : Enhance regioselectivity via controlled heating .
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to block unwanted sites .
Q. What strategies improve stability under physiological conditions?
- pH stability : Test degradation kinetics in buffers (pH 1–10) via HPLC .
- Lyophilization : Formulate as a lyophilized powder to enhance shelf life .
- Prodrug design : Modify labile groups (e.g., esterify carboxylates) .
Q. How to identify and quantify synthesis byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
